

Application Notes and Protocols: Hiyama Coupling Reaction Conditions with Phosphine Ligands

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Compound of Interest

Compound Name: 4-(Dimethylamino)phenyldiphenylphosphine

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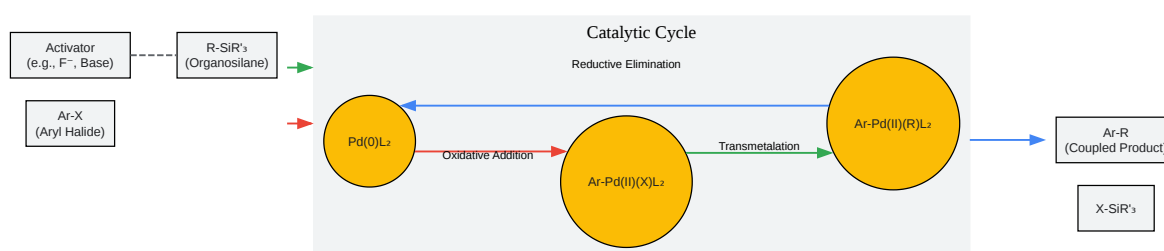
For Researchers, Scientists, and Drug Development Professionals

The Hiyama coupling, a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides, is a powerful tool for constructing carbon-carbon bonds.[1][2] The low toxicity and stability of organosilane reagents make this reaction an attractive alternative to other cross-coupling methods. The efficacy and substrate scope of the Hiyama coupling are significantly enhanced by the use of phosphine ligands, which stabilize the palladium catalyst and modulate its reactivity. This document provides detailed application notes and protocols for conducting Hiyama coupling reactions with various phosphine ligands.

Mechanism of Action: The Role of Phosphine Ligands

The catalytic cycle of the Hiyama coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Phosphine ligands (L) play a crucial role in this process by stabilizing the palladium center and influencing the rates of these key steps. Bulky, electron-rich phosphine ligands, in particular, are known to accelerate both oxidative addition and reductive elimination, expanding the reaction's scope to include more challenging substrates like aryl chlorides.[5][6][7]

The cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate.[3] Concurrently, the organosilane (R-SiR'₃) is activated by a fluoride source or a base, forming a hypervalent silicon species that is competent for transmetalation.[2][4] During transmetalation, the organic group (R) is transferred from silicon to the palladium center. The cycle concludes with reductive elimination from the resulting diorganopalladium(II) complex to form the C-C coupled product (Ar-R) and regenerate the active Pd(0) catalyst.[3]



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Figure 1. Catalytic cycle of the Hiyama coupling reaction.

Application Notes: Ligand Selection and Reaction Conditions

The choice of phosphine ligand is critical for a successful Hiyama coupling. Different ligands are suited for different substrates and reaction conditions. Below is a summary of commonly used phosphine ligands and their associated reaction conditions.

YPhos Ligands for Challenging Substrates

Ylide-functionalized phosphines (YPhos) are highly electron-rich ligands that have shown exceptional activity in the coupling of challenging substrates, such as inexpensive and readily

available aryl chlorides.[5] Their strong electron-donating ability facilitates the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[5]

Table 1: Hiyama Coupling of Aryl Chlorides with YPhos Ligands[5]

Entry	Electrophile	Nucleophile	Pd Precursor (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp (°C)	Yield (%)
1	4-Chlorotoluene	α -TMS-phenylacetonitrile	$[(\text{allyl})\text{PdCl}]_2$ (1)	$\text{P}(\text{tBu})_3$ (2)	K_3PO_4 (1.5)	Dioxane	110	<5
2	4-Chlorotoluene	α -TMS-phenylacetonitrile	$[(\text{allyl})\text{PdCl}]_2$ (1)	YPhos-1 (2)	K_3PO_4 (1.5)	Dioxane	110	85
3	1-Chloro-4-nitrobenzene	α -TMS-phenylacetonitrile	$[(\text{allyl})\text{PdCl}]_2$ (1)	YPhos-2 (2)	K_3PO_4 (1.5)	Dioxane	110	92
4	2-Chloropyridine	α -TMS-phenylacetonitrile	$[(\text{allyl})\text{PdCl}]_2$ (1)	YPhos-1 (2)	K_3PO_4 (1.5)	Dioxane	110	78

TMS = Trimethylsilyl. YPhos-1 and YPhos-2 are specific ylide-functionalized phosphine ligands.

Electron-Deficient Ligands with Heterogeneous Catalysts

A practical and scalable protocol utilizes a heterogeneous palladium on carbon (Pd/C) catalyst in combination with an electron-deficient phosphine ligand, such as tris(4-

fluorophenyl)phosphine.[8][9][10] This system is effective for coupling various aryl halides with aryltrialkoxysilanes. The addition of a small amount of water is often crucial for the reaction's success.[8][9][10]

Table 2: Pd/C-Catalyzed Hiyama Coupling with Tris(4-fluorophenyl)phosphine[3][8]

Entry	Electrophile	Nucleophile	Pd Catalyst (mol%)	Ligand (mol%)	Activator or (equiv.)	Solvent	Temp (°C)	Yield (%)
1	4-Iodonitrobenzene	Phenyltriethoxysilane	10% Pd/C (0.5)	(4-FC ₆ H ₄) ₃ P (1.0)	TBAF·3 H ₂ O (2)	Toluene (4.8% aq.)	120	90
2	4-Bromacetophenone	Phenyltriethoxysilane	10% Pd/C (0.5)	(4-FC ₆ H ₄) ₃ P (1.0)	TBAF·3 H ₂ O (2)	Toluene (4.8% aq.)	120	85
3	4-Bromonitrobenzene	p-Tolyltriethoxysilane	10% Pd/C (0.5)	(4-FC ₆ H ₄) ₃ P (1.0)	TBAF·3 H ₂ O (2)	Toluene (4.8% aq.)	120	88
4	3-Bromopyridine	Phenyltriethoxysilane	10% Pd/C (0.5)	(4-FC ₆ H ₄) ₃ P (1.0)	TBAF·3 H ₂ O (2)	Toluene (4.8% aq.)	120	82

TBAF = Tetrabutylammonium fluoride.

Indolylphosphine Ligands for Aryl Mesylates

The scope of the Hiyama coupling has been expanded to include aryl mesylates as electrophiles by using highly effective indolylphosphine ligands like CM-phos. This development is significant as mesylates are readily prepared from phenols. The addition of a weak acid, such as acetic acid, can suppress decomposition and improve yields.[11]

Table 3: Hiyama Coupling of Aryl Mesylates with CM-phos[11]

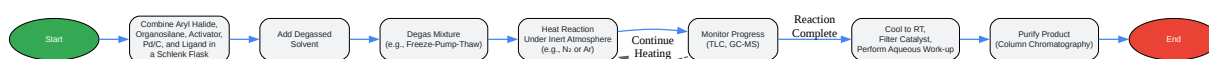
Entry	Electrophile	Nucleophile	Pd Catalyst (mol%)	Ligand (mol%)	Additive (equiv.)	Solvent	Temp (°C)	Yield (%)
1	4-Tolyl mesylate	Phenyltrimethylsilane	Pd(OAc) ₂ (2)	CM-phos (4)	Acetic Acid (0.25)	Dioxane	100	89
2	1-Naphthyl mesylate	Phenyltrimethylsilane	Pd(OAc) ₂ (2)	CM-phos (4)	Acetic Acid (0.25)	Dioxane	100	91
3	Mesylate of Estrone	Phenyltrimethylsilane	Pd(OAc) ₂ (2)	CM-phos (4)	Acetic Acid (0.25)	Dioxane	100	75

Experimental Protocols

This section provides a general protocol for a Pd/C-catalyzed Hiyama coupling reaction, which can be adapted based on the specific substrates and ligands used.

General Workflow

The experimental workflow involves careful setup under an inert atmosphere, followed by heating, reaction monitoring, and product purification.



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Figure 2. General experimental workflow for a Hiyama coupling reaction.

Detailed Protocol: Pd/C-Catalyzed Biaryl Synthesis[8][9][10]

Materials:

- Aryl halide (1.0 mmol, 1.0 equiv)
- Aryltrialkoxysilane (1.2 mmol, 1.2 equiv)
- 10% Palladium on carbon (Pd/C) (0.005 mmol, 0.5 mol%)
- Tris(4-fluorophenyl)phosphine ((4-FC₆H₄)₃P) (0.01 mmol, 1.0 mol%)
- Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (2.0 mmol, 2.0 equiv)
- Toluene (degassed, containing 4.8% v/v water) (3-5 mL)
- Schlenk flask or oven-dried reaction vial with a magnetic stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), 10% Pd/C (0.5 mol%), tris(4-fluorophenyl)phosphine (1.0 mol%), and TBAF·3H₂O (2.0 equiv).
- **Reagent Addition:** Evacuate and backfill the flask with inert gas three times. Add the degassed aqueous toluene via syringe, followed by the aryltrialkoxysilane (1.2 equiv).
- **Reaction:** Place the sealed flask in a preheated oil bath at 120 °C and stir vigorously.
- **Monitoring:** Monitor the reaction's progress by taking aliquots and analyzing them by TLC or GC-MS.
- **Work-up:** Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate or diethyl ether and filter through a pad of

Celite to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with additional solvent.

- Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Handling and Storage Notes:

- Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (glovebox or Schlenk line).^[7]
- Triarylphosphines are generally more stable to air oxidation than trialkylphosphines.^[7]
- Ensure all solvents are properly degassed to prevent oxidation of the ligand and the Pd(0) catalyst.^[7]

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